N-(naphthalen-2-yl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide
Overview
Description
N-(naphthalen-2-yl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide is an organic compound that features a naphthalene ring, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-2-yl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting naphthalene-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine.
Introduction of the Sulfanyl Group: The intermediate product is then reacted with 2-nitro-4-(trifluoromethyl)thiophenol under suitable conditions to introduce the sulfanyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-2-yl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reagents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions typically involve strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(naphthalen-2-yl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-2-yl)-2-{[2-nitrophenyl]sulfanyl}acetamide
- N-(naphthalen-2-yl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}acetamide
- N-(naphthalen-2-yl)-2-{[2-nitro-4-(methyl)phenyl]sulfanyl}acetamide
Uniqueness
N-(naphthalen-2-yl
Properties
IUPAC Name |
N-naphthalen-2-yl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3S/c20-19(21,22)14-6-8-17(16(10-14)24(26)27)28-11-18(25)23-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDAAVGIHLOZQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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